Perhydro-1,5-oxazocine
Overview
Description
Perhydro-1,5-oxazocine is an eight-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is part of the oxazocine family, which is known for its significant biological activities and presence in various natural products and pharmacologically active substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perhydro-1,5-oxazocine can be achieved through various methods. One common approach involves the condensation of bis(2-bromomethylphenyl)ether with primary amines . Another method includes the reaction of phenyloxy phenyl acetic acid with polyphosphoric acid and sodium azide in sulfuric acid, followed by reduction with lithium aluminum hydride . Additionally, the treatment of 2-imino-1,2-diphenylethanone with sodium in tetrahydrofuran, followed by the addition of dihaloalkanes, is another synthetic route .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. These methods are optimized for high yield and purity, often employing advanced techniques such as palladium-catalyzed intramolecular cycloamination of ortho-bromobenzylated aromatic amines .
Chemical Reactions Analysis
Types of Reactions
Perhydro-1,5-oxazocine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium azide or halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted oxazocine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Perhydro-1,5-oxazocine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as a neurokinin-1 receptor antagonist.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor for stainless steel in acidic environments.
Mechanism of Action
The mechanism of action of perhydro-1,5-oxazocine involves its interaction with specific molecular targets and pathways. For instance, it acts as a neurokinin-1 receptor antagonist, which helps in reducing pain and inflammation by blocking the action of substance P, a neuropeptide involved in pain transmission . Additionally, its analgesic effects are mediated through its interaction with κ-opioid receptors .
Comparison with Similar Compounds
Similar Compounds
Perhydro-1,4-oxazocine: Another oxazocine derivative with similar biological activities.
Perhydro-1,3-oxazocine: Known for its neurokinin-1 receptor antagonist properties.
Perhydro-1,4-diazepine: Exhibits similar analgesic and anti-inflammatory properties.
Uniqueness
Perhydro-1,5-oxazocine stands out due to its unique eight-membered ring structure, which imparts distinct chemical and biological properties. Its ability to act as a neurokinin-1 receptor antagonist and its potential use as a corrosion inhibitor make it a compound of significant interest in both medicinal and industrial applications .
Properties
IUPAC Name |
1,5-oxazocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-7-4-2-6-8-5-1/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTZFAWRALJMOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147985 | |
Record name | Perhydro-1,5-oxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107261-17-6 | |
Record name | Perhydro-1,5-oxazocine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107261176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhydro-1,5-oxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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